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molecular formula C11H22N2 B8495909 1-Methyl-4-cyclohexylpiperazine

1-Methyl-4-cyclohexylpiperazine

Cat. No. B8495909
M. Wt: 182.31 g/mol
InChI Key: GYPOLRIBHDXZAV-UHFFFAOYSA-N
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Patent
US08025863B2

Procedure details

A 500 mL steel bomb hydrogenator was charged with 38 g of 1-methyl-4-phenylpiperazine, 200 mL of degassed ethanol, and 4 g of a ruthenium 5% on carbon catalyst. The flask was evacuated and purged with hydrogen gas twice, the second time leaving the flask at 800 psig (5620 kPa). The reaction mixture was then heated to 120° C. and left overnight. The next morning the pressure in the flask had decreased significantly; the reaction was cooled, re-pressurized and again brought up to temperature. This was repeated until a minimal pressure decrease was noticed. The reaction mixture was then passed through a thin pad of celite producing a liquid that was subsequently distilled to give 37 g of 1-methyl-4-cyclohexylpiperazine.
[Compound]
Name
steel
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:4][CH2:3]1>[Ru].C(O)C>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]2[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]2)[CH2:4][CH2:3]1

Inputs

Step One
Name
steel
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
38 g
Type
reactant
Smiles
CN1CCN(CC1)C1=CC=CC=C1
Name
Quantity
4 g
Type
catalyst
Smiles
[Ru]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
purged with hydrogen gas twice
CUSTOM
Type
CUSTOM
Details
the second time leaving the flask at 800 psig (5620 kPa)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
CUSTOM
Type
CUSTOM
Details
producing a liquid that
DISTILLATION
Type
DISTILLATION
Details
was subsequently distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CCN(CC1)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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